(R)-(2,2-Difluorocyclopropyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride is a chemical compound with the molecular formula C₄H₉Cl₂F₂N It is characterized by the presence of a difluorocyclopropyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride typically involves the following steps:
Formation of the Difluorocyclopropyl Group: This step involves the introduction of fluorine atoms into a cyclopropane ring. Various methods, such as difluoromethylation, can be employed to achieve this.
Attachment of the Methanamine Moiety: The difluorocyclopropyl group is then reacted with a suitable amine precursor to form the methanamine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can interact with enzymes, receptors, and other biomolecules, potentially leading to inhibition or activation of biological processes. The methanamine moiety may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-(2,2-Difluorocyclopropyl)methanamine dihydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
Difluoromethylated Amines: Compounds with similar difluoromethyl groups attached to amine moieties.
Cyclopropylamines: Compounds with cyclopropyl groups attached to amine moieties.
Uniqueness
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of both difluorocyclopropyl and methanamine groups. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C4H9Cl2F2N |
---|---|
Molecular Weight |
180.02 g/mol |
IUPAC Name |
[(1R)-2,2-difluorocyclopropyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C4H7F2N.2ClH/c5-4(6)1-3(4)2-7;;/h3H,1-2,7H2;2*1H/t3-;;/m1../s1 |
InChI Key |
MSRCHWCELWNMPO-HWYNEVGZSA-N |
Isomeric SMILES |
C1[C@@H](C1(F)F)CN.Cl.Cl |
Canonical SMILES |
C1C(C1(F)F)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.